An In-depth Technical Guide to 2,4,6-Triphenoxy-1,3,5-triazine
An In-depth Technical Guide to 2,4,6-Triphenoxy-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Triphenoxy-1,3,5-triazine, also known as triphenyl cyanurate, is a symmetrical aromatic molecule built upon a central triazine heterocycle. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications, particularly in materials science and as a structural scaffold in medicinal chemistry. While direct biological signaling pathway data for this specific molecule is not extensively documented, the broader class of 1,3,5-triazines exhibits significant pharmacological activities, suggesting potential avenues for future research.
Chemical and Physical Properties
2,4,6-Triphenoxy-1,3,5-triazine is an off-white to light beige fluffy powder.[1] Its core structure consists of a 1,3,5-triazine ring substituted with three phenoxy groups. This symmetrical arrangement imparts thermal stability and unique photophysical properties.
Table 1: Physicochemical Properties of 2,4,6-Triphenoxy-1,3,5-triazine
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅N₃O₃ | [1][2][3] |
| Molecular Weight | 357.36 g/mol | [1][2][3] |
| CAS Number | 1919-48-8 | [1][2][3] |
| Appearance | Off-white to light beige fluffy powder | [1] |
| Melting Point | 232-235 °C (lit.) | [1][3] |
| Boiling Point | 490 °C (rough estimate) | [1] |
| Flash Point | 189.2 °C | [1] |
| Density | 1.3023 (rough estimate) | [1] |
| Vapor Pressure | 4.3 x 10⁻¹¹ mmHg at 25 °C | [1] |
| Refractive Index | 1.6300 (estimate) | [1] |
| pKa | -0.48 ± 0.10 (Predicted) | [1] |
| Purity | ≥98% | [4] |
Table 2: Spectroscopic Data for the Structurally Similar 2,4,6-Triphenyl-1,3,5-triazine
| Type | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H) | |
| ¹³C NMR (75 MHz, d₆-DMSO) | δ 166.6, 134.6, 129.8, 128.9 |
Synthesis of 2,4,6-Triphenoxy-1,3,5-triazine
The synthesis of 2,4,6-trisubstituted-1,3,5-triazines typically proceeds through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.
General Synthesis Workflow
The synthesis of 2,4,6-Triphenoxy-1,3,5-triazine involves the reaction of cyanuric chloride with phenol.
Caption: General synthesis workflow for 2,4,6-Triphenoxy-1,3,5-triazine.
Detailed Experimental Protocol
This protocol is adapted from the general synthesis of symmetrically substituted 1,3,5-triazines.
Materials:
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Cyanuric chloride (1 equivalent)
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Phenol (3 equivalents)
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Anhydrous acetone (solvent)
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Sodium carbonate (3 equivalents, as a base)
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Stirring apparatus
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Reflux condenser
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Ice bath
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Filtration apparatus
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanuric chloride in anhydrous acetone.
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Cool the solution in an ice bath to 0-5 °C.
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In a separate beaker, dissolve phenol and sodium carbonate in anhydrous acetone.
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Slowly add the phenol/sodium carbonate solution to the cyanuric chloride solution dropwise over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.
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A white precipitate of 2,4,6-Triphenoxy-1,3,5-triazine will form.
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Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
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Dry the purified product under vacuum.
Applications and Relevance to Drug Development
The primary applications of 2,4,6-Triphenoxy-1,3,5-triazine are in the field of materials science. Its rigid, planar core and the ability to functionalize the phenoxy groups make it an excellent building block for various functional materials.
Dendrimers for Photocatalysis and OLEDs
Aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine core have shown improved thermal stability and beneficial photophysical properties due to enhanced electron-transfer processes. These dendrimers have been utilized in the construction of Organic Light-Emitting Diodes (OLEDs) and as innovative photocatalysts.
Caption: Role of the triazine core in dendrimer-based photocatalysis.
Potential in Drug Development
While 2,4,6-Triphenoxy-1,3,5-triazine itself is not a known therapeutic agent, the 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry. Triazine derivatives have been reported to possess a wide range of biological activities, including:
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Antiviral: Some trisubstituted 1,3,5-triazine derivatives have shown significant antiviral activity against herpes simplex virus type 1 (HSV-1).
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Anticancer: The 1,3,5-triazine ring is a core component of several anticancer agents.
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Antimicrobial: Various triazine derivatives have demonstrated antibacterial and antifungal properties.
The rigid triazine core of 2,4,6-Triphenoxy-1,3,5-triazine can serve as a scaffold for the development of new therapeutic agents. The three phenoxy groups provide attachment points for various pharmacophores, allowing for the creation of a library of compounds for screening against different biological targets.
Safety Information
Hazard Statements:
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H302: Harmful if swallowed.
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H413: May cause long-lasting harmful effects to aquatic life.
Precautionary Statements:
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P273: Avoid release to the environment.
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P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Conclusion
2,4,6-Triphenoxy-1,3,5-triazine is a versatile molecule with a well-defined structure and properties. Its primary utility lies in materials science as a core for functional polymers and dendrimers. For drug development professionals, its significance is as a potential scaffold for the synthesis of novel bioactive compounds, leveraging the established pharmacological importance of the 1,3,5-triazine ring system. Further research into the biological activities of derivatives of 2,4,6-Triphenoxy-1,3,5-triazine could unveil new therapeutic opportunities.
